1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[1,5-a]pyrazine derivatives, which are known for their diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 belongs to the G-protein-coupled family of receptors and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . It binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate . This modulation leads to a decrease in the receptor’s activity .
Biochemical Pathways
The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the CNS by the binding of glutamate . Activation of these receptors leads to various cellular events through intracellular signaling partners .
Pharmacokinetics
For instance, some cyclic derivatives have demonstrated improved plasma exposure compared to their acyclic counterparts .
Result of Action
The action of this compound as a negative allosteric modulator of mGluR2 can lead to changes in neuronal excitability and synaptic transmission . This can potentially impact various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Biochemical Analysis
Biochemical Properties
The compound interacts with the mGluR2, a G-protein-coupled receptor involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system . The binding of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one to mGluR2 leads to a decrease in the receptor’s response to glutamate, hence its classification as a negative allosteric modulator .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with mGluR2. By modulating the activity of this receptor, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mGluR2. This binding event alters the conformation of the receptor, reducing its affinity for glutamate and thereby decreasing the receptor’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Another pyrazolo[1,5-a]pyrazine derivative with similar biological activities but different structural features.
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one:
The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-11(15)13-7-8-14-10(9-13)5-6-12-14/h2,5-6H,1,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSYXNBIUZYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.